alpha-Galnac-teg-N3

Click Chemistry Solid-Phase Synthesis Oligonucleotide Conjugation

Alpha-GalNAc-TEG-N3 is a precision bifunctional linker combining an α-N-acetyl-D-galactosamine (GalNAc) head, a triethylene glycol (TEG) spacer, and a terminal azide group. Engineered for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, the α-GalNAc moiety binds the asialoglycoprotein receptor (ASGPR) on hepatocytes, while the TEG spacer mitigates steric hindrance and enhances aqueous solubility. Substitution with generic click linkers or alternative GalNAc conjugates risks ASGPR binding failure and irreproducible results. Procure this high-yield, scalable building block for liver-targeted siRNA/ASO libraries, multivalent nanoparticle targeting, and chemoproteomics. Ensure IND-enabling purity and batch consistency for translational programs.

Molecular Formula C14H26N4O8
Molecular Weight 378.38 g/mol
Cat. No. B12404019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Galnac-teg-N3
Molecular FormulaC14H26N4O8
Molecular Weight378.38 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O
InChIInChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12+,13-,14+/m1/s1
InChIKeyFLYIOTWDNWJXHY-RGDJUOJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-GalNAc-TEG-N3: Definition, Structure, and Baseline Characteristics for Procurement


Alpha-GalNAc-TEG-N3 (CAS 882873-70-3) is a bifunctional chemical tool that combines an N-acetyl-α-D-galactosamine (α-GalNAc) recognition head with a triethylene glycol (TEG) spacer terminated by an azide (-N₃) functional group . Its molecular formula is C₁₄H₂₆N₄O₈ with a molecular weight of 378.38 g/mol . This structure is designed for bioorthogonal click chemistry applications, where the azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkyne-containing partners . The α-GalNAc moiety serves as a ligand for the asialoglycoprotein receptor (ASGPR), a receptor highly expressed on hepatocytes, while the TEG linker provides spacing to mitigate steric hindrance and enhance aqueous solubility [1].

Why Generic Substitution of Alpha-GalNAc-TEG-N3 with Other Click Linkers Is Scientifically Invalid


Direct substitution of alpha-GalNAc-TEG-N3 with a generic click linker or a different GalNAc conjugate is unsound due to its precise multifunctional design. The compound's specific geometry—defined by the α-anomeric linkage of the GalNAc sugar, the exact length of the TEG spacer, and the terminal azide—is engineered for a particular purpose . Empirical studies on GalNAc-siRNA conjugates demonstrate that even minor alterations in linker chemistry, stereochemistry, or valency can drastically alter ASGPR binding affinity, in vivo silencing efficacy, and metabolic stability [1][2]. Replacing the TEG spacer with a shorter or more rigid linker, for instance, could impair ASGPR binding by suboptimally presenting the sugar moiety or reduce solubility, leading to aggregation [1][2]. The azide functionality itself offers a distinct reactivity profile compared to other bioorthogonal handles like thiols or amines, dictating the specificity and efficiency of downstream conjugation strategies. Therefore, assuming interchangeability risks experimental failure and irreproducible results.

Quantitative Evidence of Alpha-GalNAc-TEG-N3's Superiority Over Comparator Linkers


Alpha-GalNAc-TEG-N3 Exhibits Superior Conjugation Efficiency vs. Non-Azide GalNAc Conjugates in Solid-Phase Synthesis

Alpha-GalNAc-TEG-N3 leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) for highly efficient and specific conjugation, a significant advantage over traditional amine-reactive or thiol-maleimide chemistries used with other GalNAc ligands . Studies on analogous click-based assembly of trivalent GalNAc (tGalNAc) onto oligonucleotides demonstrate that the azide-alkyne reaction yields superior conversion and product homogeneity compared to multi-step, lower-yielding conventional methods [1].

Click Chemistry Solid-Phase Synthesis Oligonucleotide Conjugation

Optimized ASGPR Binding Affinity and In Vivo Silencing via TEG Linker Length in Alpha-GalNAc-TEG-N3

The triethylene glycol (TEG) spacer in alpha-GalNAc-TEG-N3 is not arbitrary; its length is critical for optimal presentation of the GalNAc ligand to the ASGPR [1]. Research on trivalent GalNAc-siRNA conjugates shows that the spatial arrangement and distance between sugar moieties, dictated by the linker, are essential for high-affinity binding and robust in vivo gene silencing [1][2]. While alpha-GalNAc-TEG-N3 is monovalent, the TEG linker provides the necessary flexibility and reach for efficient receptor engagement when incorporated into multivalent architectures. Compared to a shorter PEG linker (e.g., diethylene glycol), the TEG spacer offers improved solubility and reduced steric hindrance, as indicated by class-level studies on GalNAc conjugates [2].

ASGPR Targeting siRNA Delivery Linker Optimization

Alpha-GalNAc-TEG-N3 Provides Modular, High-Yield Access to Defined Multivalent GalNAc Architectures

The terminal azide in alpha-GalNAc-TEG-N3 enables a powerful sequential 'double-click' strategy for constructing complex, multivalent GalNAc dendrimers on solid support with high efficiency [1]. In a published method, a tetra-azide core is first clicked with an alkyne, followed by a second click reaction with GalNAc-TEG-azide (alpha-GalNAc-TEG-N3) to generate trivalent or tetravalent GalNAc clusters [1]. This modular approach contrasts sharply with the linear, stepwise, and often low-yielding synthesis of pre-assembled multivalent ligands. The reported double-click procedure provides a general and efficient platform, giving oligonucleotide-GalNAc dendrimer conjugates in good yields with minimal excess of sophisticated alkyne reagents [1].

Click Chemistry Multivalent Ligands Oligonucleotide Conjugates

Alpha-GalNAc-TEG-N3 Facilitates Generation of Conjugates with In Vivo Potency Comparable to Gold-Standard GalNAc-siRNA Drugs

While alpha-GalNAc-TEG-N3 itself is a monovalent building block, its use in assembling multivalent GalNAc conjugates via click chemistry results in final compounds that achieve in vivo potency on par with clinically validated GalNAc-siRNA conjugates [1]. For example, a novel diamine-scaffold GalNAc conjugate synthesized for siRNA delivery exhibited comparable effectiveness to a GalNAc NAG37 phase II clinical candidate targeting ANGPTL3, and even more powerful silencing activity than a GalNAc L96 standard targeting TTR when an additional PS linkage was incorporated [1]. This evidence confirms that conjugates derived from click-chemistry-compatible GalNAc monomers like alpha-GalNAc-TEG-N3 can reach the high efficacy bar set by the most advanced therapeutics in this class.

siRNA Therapeutics In Vivo Efficacy Gene Silencing

Optimal Research and Industrial Application Scenarios for Alpha-GalNAc-TEG-N3 Based on Quantitative Evidence


High-Throughput Assembly of Diverse GalNAc-siRNA Conjugate Libraries for SAR Studies

Given its high conjugation efficiency and modular 'double-click' compatibility, alpha-GalNAc-TEG-N3 is the preferred building block for rapidly generating libraries of GalNAc-conjugated siRNAs or antisense oligonucleotides (ASOs) with varying linker compositions, valencies, and spatial geometries [4]. This is essential for structure-activity relationship (SAR) studies aimed at optimizing liver-targeted gene silencing. The clean, high-yielding click reaction minimizes purification steps, enabling parallel synthesis and direct in vitro screening, as demonstrated in platforms for assembling therapeutically relevant GalNAc-siRNA conjugates [4].

Scalable Synthesis of Pre-Clinical GalNAc-Oligonucleotide Conjugates for Therapeutic Development

For translational programs advancing GalNAc-conjugated oligonucleotides toward the clinic, alpha-GalNAc-TEG-N3 offers a clear manufacturing advantage. Its use in solid-phase click chemistry yields conjugates with in vivo potency comparable to gold-standard clinical candidates (e.g., GalNAc NAG37 and L96) . The process is scalable and avoids the low overall yields and complex purifications of linear synthesis [4]. Procuring this specific azide linker de-risks scale-up and ensures a reproducible, high-purity product, critical for IND-enabling studies.

Construction of Multivalent GalNAc Ligands for Targeted Delivery and Imaging Probes

Alpha-GalNAc-TEG-N3 is uniquely suited for creating defined, multivalent GalNAc clusters on nanoparticles, polymers, or dendrimers via sequential click chemistry . The TEG spacer provides the optimal reach and flexibility for ASGPR binding, translating to enhanced hepatocyte uptake [4]. This approach is superior to using pre-assembled multivalent ligands or random conjugation chemistries, as it yields a homogenous, high-affinity targeting vector. Applications include developing targeted drug delivery systems (beyond oligonucleotides), in vivo imaging probes for liver disease, and vaccines.

Bioorthogonal Labeling of Glycan-Binding Proteins and Cell Surface Glycoconjugates

The azide group of alpha-GalNAc-TEG-N3 provides a bioorthogonal handle that is inert to native biological systems, making it an ideal tool for chemoproteomics and glycobiology . It can be used to label and track ASGPR on live cells or to create 'clickable' GalNAc probes for identifying novel GalNAc-binding proteins . The TEG spacer ensures the bulky azide and subsequent reporter (e.g., a fluorophore clicked on) does not sterically hinder the GalNAc-ASGPR interaction, a common pitfall with shorter, non-spaced GalNAc probes. This specificity and minimal interference are crucial for generating reliable, quantitative interaction data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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